KMO Enzyme Potency: GSK898 vs. UPF-648 and GSK366
GSK898 demonstrates a pIC50 of 8.8 for KMO inhibition, corresponding to an IC50 of approximately 1.58 nM . This is a >12-fold improvement in affinity compared to the reference KMO inhibitor UPF-648, which has a reported IC50 of 20-40 nM . While GSK366 exhibits a comparable IC50 of 2.3 nM for human KMO [1], GSK898 was specifically co-optimized for both potency and physicochemical properties suitable for intravenous administration, a dual optimization not demonstrated for GSK366 [2].
| Evidence Dimension | KMO Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | pIC50 8.8 (IC50 ~1.58 nM) |
| Comparator Or Baseline | UPF-648: IC50 20-40 nM; GSK366: IC50 2.3 nM (human KMO) |
| Quantified Difference | >12-fold more potent than UPF-648; comparable to GSK366 |
| Conditions | Recombinant human KMO enzyme assay |
Why This Matters
Higher target affinity at lower drug concentrations reduces the risk of off-target effects and enables effective target engagement in vivo, a critical factor for translating preclinical findings to therapeutic applications.
- [1] Adooq Bioscience. GSK 366 | KMO Inhibitor. Product Datasheet. View Source
- [2] Walker, A. L., et al. (2017). Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 60(8), 3383-3404. View Source
